(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
The compound (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule that features a benzodioxole moiety, a benzyl group, and a benzothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the benzyl group and the formation of the benzothiazine core. Common reagents used in these reactions include various amines, aldehydes, and thiol-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
The compound shows promise in medicinal chemistry as a potential drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
The uniqueness of (3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione lies in its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
(3E)-3-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-1-benzyl-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c27-24-19-8-4-5-9-20(19)26(15-17-6-2-1-3-7-17)32(28,29)23(24)14-25-13-18-10-11-21-22(12-18)31-16-30-21/h1-12,14,25H,13,15-16H2/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXIMFBCAYEODK-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC=C3C(=O)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CN/C=C/3\C(=O)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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